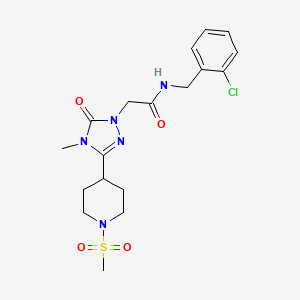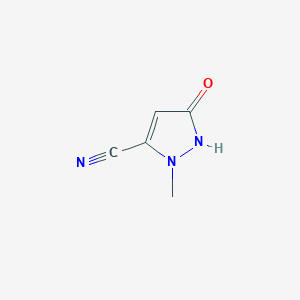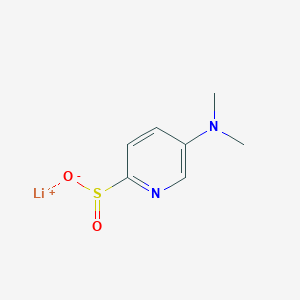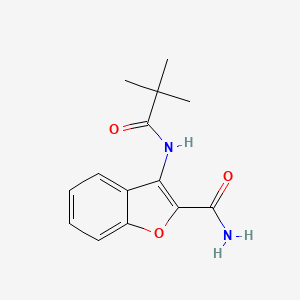![molecular formula C12H10FNO3 B2816200 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid CAS No. 1706456-13-4](/img/structure/B2816200.png)
3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Fluorophenyl)propionic acid” is an organic compound with the molecular formula C9H9FO2 . It is a part of the Thermo Scientific Chemicals brand product portfolio . The compound is white to cream or pale yellow in color .
Molecular Structure Analysis
The molecular weight of “3-(3-Fluorophenyl)propionic acid” is 168.167 g/mol . The InChI Key is UBLMRADOKLXLCD-UHFFFAOYSA-N . The compound’s structure can be represented by the SMILES string: C1=CC(=CC(=C1)F)CCC(=O)O .
Physical And Chemical Properties Analysis
“3-(3-Fluorophenyl)propionic acid” has a melting point range of 43°C to 47°C . It has a boiling point of 125°C at 10 mmHg . The compound is solid at 20°C .
Aplicaciones Científicas De Investigación
Anaerobic Transformation and Mechanism Elucidation
The anaerobic transformation of phenol derivatives, including those structurally related to 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid, into benzoate via para-carboxylation has been studied. This process involves the use of fluorinated analogues to investigate the mechanism of transformation, providing insights into environmental biodegradation processes and potential bioremediation applications (Genthner, Townsend, & Chapman, 1989).
Antitumor Activity and Chemical Synthesis
Research on isoxazolyl- and isothiazolylcarbamides, derived from similar isoxazole compounds, has demonstrated significant antitumor activities. These compounds were synthesized through a series of cascade transformations, highlighting the potential of 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid and its analogues in developing new anticancer agents (Potkin et al., 2014).
Structural Analysis and Crystallography
Studies on derivatives structurally related to 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid, such as pyrazole compounds, have been conducted to understand their crystal structures. This research aids in the development of new materials with potential applications in drug design and materials science (Loh et al., 2013).
Vibrational Spectroscopy and Molecular Analysis
The vibrational spectra of compounds related to 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid have been studied using density functional theory and ab initio Hartree-Fock methods. These studies provide detailed insights into the electronic and structural properties of these compounds, which are crucial for their application in pharmaceuticals and materials science (Song et al., 2007).
Renewable Building Blocks and Materials Science
Research has explored the use of phenolic compounds as renewable building blocks for the synthesis of advanced materials. This includes the development of polybenzoxazine precursors from naturally occurring phenolic compounds, demonstrating the potential of using 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid analogues in the creation of new, sustainable materials with wide-ranging applications (Trejo-Machin et al., 2017).
Safety and Hazards
Direcciones Futuras
As for future directions, more research is needed to fully understand the properties and potential applications of “3-(3-Fluorophenyl)propionic acid”. It could be interesting to explore its potential uses in various fields, such as pharmaceuticals, given the unique properties of fluorinated compounds .
Mecanismo De Acción
Target of Action
The primary targets of 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid are currently unknown. This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Mode of Action
It’s known that phenylpropanoic acids often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Its physical and chemical properties such as density (1222g/cm3), melting point (43-47ºC), boiling point (125ºC), and vapor pressure (000334mmHg at 25°C) suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid. For instance, this compound should be stored in a sealed container, placed in a ventilated, dry place, and kept away from other oxidizing agents for optimal stability . Additionally, it’s known that this substance may be harmful to the environment, and special attention should be given to water bodies .
Propiedades
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2-oxazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-10-3-1-2-8(6-10)12-9(7-17-14-12)4-5-11(15)16/h1-3,6-7H,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCFJEYKTCJXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC=C2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2816117.png)
![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)

![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2816121.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2816124.png)




![2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2816136.png)


